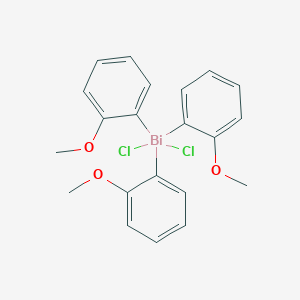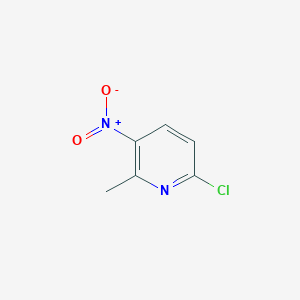
1,2-Octanoylphosphatidylcholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Octanoylphosphatidylcholine: is a phospholipid compound that belongs to the class of phosphatidylcholines. It consists of a glycerol backbone with two octanoyl (C8) fatty acid chains attached to the first and second carbon atoms, and a phosphocholine group attached to the third carbon atom. This compound is a type of lecithin and is known for its role in cell membrane structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction typically involves the use of catalysts such as phospholipase enzymes to facilitate the esterification process .
Industrial Production Methods: Industrial production of 1,2-octanoylphosphatidylcholine often involves enzymatic synthesis using phospholipase A2 or phospholipase C. These enzymes help in the selective acylation of glycerol with octanoic acid, followed by the addition of the phosphocholine group. The process is optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,2-Octanoylphosphatidylcholine undergoes various chemical reactions, including:
Oxidation: The fatty acid chains can undergo oxidation, leading to the formation of peroxides and other oxidative products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Phospholipase A2 and phospholipase C are commonly used enzymes for hydrolysis reactions.
Major Products Formed:
Oxidation: Peroxides and other oxidative degradation products.
Hydrolysis: Octanoic acid and glycerophosphocholine.
Scientific Research Applications
1,2-Octanoylphosphatidylcholine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of phospholipids in various chemical reactions.
Industry: Utilized in the production of cosmetics and personal care products due to its emulsifying properties.
Mechanism of Action
1,2-Octanoylphosphatidylcholine exerts its effects primarily through its role in cell membrane structure and function. The compound integrates into the lipid bilayer of cell membranes, influencing membrane fluidity and permeability. It also interacts with membrane proteins, affecting their function and signaling pathways .
Molecular Targets and Pathways:
Cell Membrane: Integrates into the lipid bilayer, affecting membrane properties.
Membrane Proteins: Interacts with proteins, influencing their activity and signaling pathways.
Comparison with Similar Compounds
- 1-Lauroyl-2-acetylphosphatidylcholine
- 1-Hexanoyl-2-octanoylphosphatidylcholine
- Dipalmitoylphosphatidylcholine (DPPC)
Comparison: 1,2-Octanoylphosphatidylcholine is unique due to its specific fatty acid chain length (C8), which influences its physical and chemical properties. Compared to other similar compounds, such as dipalmitoylphosphatidylcholine (DPPC), which has longer fatty acid chains (C16), this compound exhibits different membrane fluidity and permeability characteristics .
Properties
CAS No. |
111466-75-2 |
|---|---|
Molecular Formula |
C24H48NO8P |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
2,3-di(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H48NO8P/c1-6-8-10-12-14-16-23(26)30-20-22(33-24(27)17-15-13-11-9-7-2)21-32-34(28,29)31-19-18-25(3,4)5/h22H,6-21H2,1-5H3 |
InChI Key |
YHIXRNNWDBPKPW-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC |
| 111466-75-2 | |
Synonyms |
1,2-octanoyl-sn-glycero-3-phosphocholine 1,2-octanoylphosphatidylcholine DOCT-PC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![ethyl 4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B48035.png)

![Furo[3,2-b]pyridine-3-carboxamide](/img/structure/B48040.png)





